molecular formula C6H14N2O B3051201 (R)-2-Amino-3,3-dimethylbutanamide CAS No. 319930-78-4

(R)-2-Amino-3,3-dimethylbutanamide

Cat. No.: B3051201
CAS No.: 319930-78-4
M. Wt: 130.19 g/mol
InChI Key: QCVCCWSPZIUXEA-BYPYZUCNSA-N
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Description

®-2-Amino-3,3-dimethylbutanamide is an organic compound with the molecular formula C6H14N2O It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3,3-dimethylbutanamide typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as ®-2-Amino-3,3-dimethylbutanoic acid.

    Amidation Reaction: The carboxylic acid group of the starting material is converted to an amide group through an amidation reaction. This can be achieved using reagents like thionyl chloride (SOCl2) to form the acid chloride, followed by reaction with ammonia (NH3) or an amine.

    Purification: The resulting ®-2-Amino-3,3-dimethylbutanamide is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods: In an industrial setting, the production of ®-2-Amino-3,3-dimethylbutanamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Substitution reactions can be carried out using halogenating agents or alkylating agents under suitable conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

®-2-Amino-3,3-dimethylbutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ®-2-Amino-3,3-dimethylbutanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

    (S)-2-Amino-3,3-dimethylbutanamide: The enantiomer of ®-2-Amino-3,3-dimethylbutanamide, with similar chemical properties but different biological activity.

    2-Amino-3-methylbutanamide: A structurally related compound with one less methyl group.

    2-Amino-3,3-dimethylbutanoic acid: The precursor to ®-2-Amino-3,3-dimethylbutanamide.

Uniqueness: ®-2-Amino-3,3-dimethylbutanamide is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomer or other similar compounds. This makes it valuable for studying stereochemistry and chiral recognition in biological systems.

Properties

IUPAC Name

(2R)-2-amino-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H2,8,9)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVCCWSPZIUXEA-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436596
Record name d-tert-leucine amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319930-78-4
Record name tert-Leucinamide, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0319930784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name d-tert-leucine amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-LEUCINAMIDE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIR9JU6U4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In the same way as in example VIII, an incubation was carried out with DL-tertiary leucine amide. Analysis of the remaining reaction mixture after 8 hours showed that both L-tertiary leucine and D-tertiary leucine amide with an e.e. of ≥99% were present in the reaction mixture.
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Synthesis routes and methods II

Procedure details

In accordance with the process described in JP Patent Application Laying Open (Kokai) No. 62-55097, Enterobacter cloacae N-7901 (FERM BP-873) was cultured. 1 L of culture solution was centrifuged, and the wet cells were then suspended in distilled water to prepare a 800 g cell suspension. 200 g of D,L-tert-leucine amide was dissolved in this suspension, and the solution was then allowed to react at 40° C. for 52 hours. After the reaction, cells were removed by centrifugation and 970 g of an aqueous solution containing 10% by mass each of L-tert-leucine and D-tert-leucine amide was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.